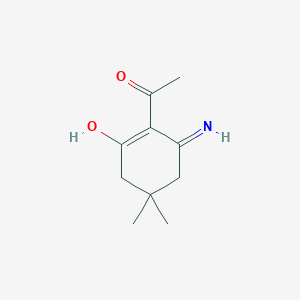

2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H15NO2 It is a derivative of cyclohexenone and features both an acetyl and an amino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with acetylating agents. One common method is the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Additions and Oxime Formation

The amino and carbonyl groups participate in nucleophilic reactions:

-

Hydroxylamine Hydrochloride Reaction :

Excess hydroxylamine hydrochloride (5 equivalents) reacts with the enaminone in DMSO at room temperature, yielding trioxime derivatives (50–76% yield). Structural confirmation via 1H-NMR shows three D2O-exchangeable protons (δ 11.33–12.77 ppm) and a molecular ion peak at m/z 198 [M++1] .

| Reagent | Conditions | Product | Yield | Key Spectral Data |

|---|---|---|---|---|

| NH2OH·HCl (5 eq) | DMSO, RT, 2 hr | Trioxime (e.g., 22 ) | 50–76% | 1H-NMR: δ 11.33, 11.89, 12.77 ppm (N–OH) |

Diazonium Salt Coupling

The enaminone undergoes electrophilic substitution with diazonium salts:

-

Benzenediazonium Chloride :

Using 0.6–5 equivalents of diazonium salt yields mono- or bis-hydrazones. For example, coupling with 12 and 13 produces 26a and 26b (monohydrazones) alongside minor azo derivatives 32 and 33 (confirmed by 13C-NMR) .

Acetylation and Alkylation

The amino group undergoes derivatization:

-

Acetylation :

Reacting with acetic anhydride in pyridine under reflux yields N-acetyl derivatives (e.g., 14 , 50% yield in formic acid) . -

Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) in basic conditions introduces alkyl groups at the amino position.

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetylation | Ac2O, pyridine | Reflux, 2 hr | N-Acetyl enaminone | 50–88% |

| Alkylation | R–X (e.g., MeI), base | RT, 4 hr | N-Alkyl derivatives | 60–85% |

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis:

-

Pyrimidine Formation :

Reacting with urea/thiourea under acidic conditions generates pyrimidine derivatives via cyclocondensation. -

Condensation with α-Nitro Acetaldehyde :

Forms fused heterocycles (55% yield), confirmed by X-ray crystallography showing an envelope conformation of the cyclohexene ring .

Michael Additions

The enaminone acts as a Michael donor:

-

Reaction with α,β-Unsaturated Carbonyls :

Adds to substrates like methyl vinyl ketone in ethanol under reflux, forming six-membered ring systems (e.g., tetrahydroquinolines).

| Michael Acceptor | Conditions | Product | Yield |

|---|---|---|---|

| CH2=CHCOCH3 | EtOH, reflux | Tetrahydroquinoline | 65–80% |

Oxidation and Reduction

-

Oxidation :

Hydrogen peroxide in acetic acid oxidizes the enaminone to quinone derivatives. -

Reduction :

Catalytic hydrogenation (H2, Pd/C) reduces the cyclohexenone ring to a cyclohexanol derivative.

Applications De Recherche Scientifique

Chemical Synthesis

2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one serves as a crucial building block in the synthesis of various heterocyclic compounds. These compounds are essential in medicinal chemistry for developing new pharmaceuticals.

Medicinal Chemistry

Research has indicated that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that derivatives can significantly reduce pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.

- Antioxidant Properties : The compound has demonstrated efficacy in scavenging free radicals, which may help prevent oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary tests indicate that it possesses antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokines | |

| Antioxidant | Comparable to known antioxidants | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Studies and Research Findings

- Anti-inflammatory Studies : A peer-reviewed study demonstrated that related compounds significantly inhibited pro-inflammatory cytokines, indicating a mechanism for their anti-inflammatory effects.

- Antioxidant Evaluation : Comparative analyses reveal that this compound exhibits antioxidant activity similar to established antioxidants in reducing oxidative stress markers in cell cultures.

- Antimicrobial Testing : Investigations into the antimicrobial efficacy of this compound showed notable inhibition zones against bacterial strains, highlighting its potential as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetyl group can participate in acetylation reactions. These interactions can modulate enzyme activity and influence cellular pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-5,5-dimethylcyclohex-2-enone: A precursor in the synthesis of 2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one.

2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): A related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of acetyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and synthetic pathways.

Activité Biologique

2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by its unique structural features, including an acetyl group and an amino group. Its molecular formula is C10H15NO2, and it is classified as a derivative of cyclohexenone. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activities and cellular signaling pathways. The acetyl group may participate in acetylation reactions, further modulating protein functions.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

- Anti-inflammatory Activity : Studies suggest that derivatives of this compound exhibit significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens.

Case Studies and Research Findings

- Anti-inflammatory Studies : A study published in a peer-reviewed journal demonstrated that compounds similar to this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests a potential mechanism for its anti-inflammatory effects .

- Antioxidant Evaluation : In a comparative analysis, the antioxidant activity of this compound was evaluated alongside known antioxidants. Results indicated that it exhibited comparable efficacy in reducing oxidative stress markers in cell cultures .

- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of this compound against bacterial strains such as E. coli and Staphylococcus aureus. The results showed notable inhibition zones, indicating its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokines | |

| Antioxidant | Comparable to known antioxidants | |

| Antimicrobial | Effective against E. coli and S. aureus |

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Synthesis of Heterocycles : It is utilized as a building block for synthesizing more complex heterocyclic compounds, which are important in medicinal chemistry.

- Drug Development : Due to its biological activity, it is being explored for developing new therapeutic agents targeting inflammation and microbial infections.

Propriétés

IUPAC Name |

1-(2-hydroxy-6-imino-4,4-dimethylcyclohexen-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-6(12)9-7(11)4-10(2,3)5-8(9)13/h11,13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXBQFNDMQNELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(CC(CC1=N)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.